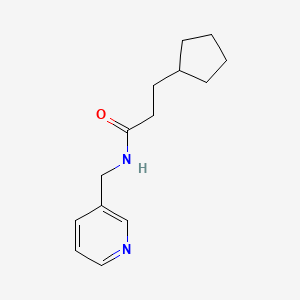
3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide, also known as DTA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. In
Wirkmechanismus
3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide acts as an inhibitor of the co-stimulatory molecule glucocorticoid-induced TNF receptor (GITR). GITR is expressed on various immune cells such as T cells, B cells, and dendritic cells. When GITR is activated, it enhances the immune response by promoting the survival and proliferation of immune cells. 3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide inhibits the activation of GITR, thereby suppressing the immune response.
Biochemical and Physiological Effects:
3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide has been shown to have various biochemical and physiological effects. In cancer, 3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide inhibits tumor growth by promoting the activation of immune cells such as T cells and natural killer cells. In autoimmune diseases, 3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide suppresses autoimmune responses by reducing the activation of immune cells. In infectious diseases, 3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide enhances the immune response against pathogens by promoting the activation of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide has various advantages and limitations for lab experiments. One of the advantages is its specificity towards GITR, which makes it a useful tool for studying the role of GITR in immune responses. Another advantage is its ability to enhance the efficacy of immunotherapy in cancer. One of the limitations is its potential toxicity, which needs to be carefully evaluated before using it in vivo. Another limitation is its potential off-target effects, which need to be carefully monitored.
Zukünftige Richtungen
There are various future directions for research on 3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide. One direction is to explore its potential therapeutic applications in other diseases such as neurological diseases and metabolic diseases. Another direction is to develop more potent and specific inhibitors of GITR. Another direction is to study the combination therapy of 3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide with other immunotherapeutic agents. Overall, 3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide has the potential to be a useful tool for studying immune responses and a promising therapeutic agent for various diseases.
Synthesemethoden
3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide can be synthesized using a simple two-step process. The first step involves the synthesis of 2,6-dichloroaniline, which is then reacted with 4,5-dimethyl-2-thiocyanato-1,3-thiazole to form 3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide. The purity of synthesized 3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide can be confirmed using various analytical techniques such as HPLC and NMR.
Wissenschaftliche Forschungsanwendungen
3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide has been studied for its potential therapeutic applications in various diseases such as cancer, autoimmune diseases, and infectious diseases. In cancer, 3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide has been shown to inhibit tumor growth and enhance the efficacy of immunotherapy. In autoimmune diseases, 3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide has been shown to suppress autoimmune responses and reduce inflammation. In infectious diseases, 3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide has been shown to enhance the immune response against pathogens.
Eigenschaften
IUPAC Name |
(E)-3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2OS/c1-8-9(2)20-14(17-8)18-13(19)7-6-10-11(15)4-3-5-12(10)16/h3-7H,1-2H3,(H,17,18,19)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSICRZZBBFYYMF-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C=CC2=C(C=CC=C2Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)NC(=O)/C=C/C2=C(C=CC=C2Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(2-carboxybenzoyl)amino]isophthalic acid](/img/structure/B5888803.png)



![3-cyclopentyl-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5888821.png)
![4-[(4-isopropyl-3-methylphenoxy)methyl]-2,1,3-benzothiadiazole](/img/structure/B5888827.png)
![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5888832.png)
![N'-[1-(4-bromophenyl)ethylidene]-4-tert-butylbenzenesulfonohydrazide](/img/structure/B5888853.png)



